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Compound of Interest

Compound Name: 6-Methoxy-2-hexanone

Cat. No.: B8764021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Methoxy-2-hexanone (CAS No: 29006-00-6), a ketone with potential applications in various

research and development sectors. This document presents available spectroscopic data,

outlines detailed experimental protocols for acquiring such data, and includes visualizations of

the analytical workflows.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data available for 6-Methoxy-2-
hexanone, providing a quantitative basis for its identification and characterization.

Table 1: Mass Spectrometry Data
Mass spectrometry of 6-Methoxy-2-hexanone reveals a characteristic fragmentation pattern.

The gas chromatography-mass spectrometry (GC-MS) data indicates a molecular weight of

130.18 g/mol .[1] The major fragments observed are summarized below.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity
Putative Fragment
Assignment

43 Base Peak [CH₃CO]⁺

45 High [C₂H₅O]⁺

98 High [M - CH₄O]⁺

Predicted Collision Cross Section (CCS) values for various adducts have also been calculated

and are available in public databases.[2]

Table 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
While publicly available experimental ¹H and ¹³C NMR spectra with detailed peak assignments

are limited, predicted data and typical chemical shift ranges provide valuable structural

information.

¹H NMR (Proton NMR)

Predicted Chemical
Shift (ppm)

Multiplicity Integration Assignment

~2.1 s 3H H-1 (CH₃-C=O)

~2.4 t 2H H-3 (-C(=O)-CH₂-)

~1.6 m 2H H-4 (-CH₂-)

~1.5 m 2H H-5 (-CH₂-)

~3.3 t 2H H-6 (-CH₂-O-)

~3.3 s 3H Methoxy (-O-CH₃)

¹³C NMR (Carbon-13 NMR)
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Predicted Chemical Shift (ppm) Carbon Assignment

~209 C-2 (C=O)

~58 Methoxy (-O-CH₃)

~72 C-6 (-CH₂-O-)

~43 C-3 (-C(=O)-CH₂-)

~29 C-1 (CH₃-C=O)

~28 C-5 (-CH₂-)

~20 C-4 (-CH₂-)

Table 3: Infrared (IR) Spectroscopy Data
The infrared spectrum of 6-Methoxy-2-hexanone is characterized by the following key

absorption bands, indicative of its functional groups.

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~1715 Strong C=O Stretch Ketone

~2940, ~2860 Medium-Strong C-H Stretch Alkane

~1120 Strong C-O Stretch Ether

~1460, ~1370 Medium C-H Bend Alkane

Experimental Protocols
The following sections detail standardized methodologies for the acquisition of the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 6-Methoxy-2-
hexanone.
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Methodology:

Sample Preparation: A sample of 5-10 mg of 6-Methoxy-2-hexanone is dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard single-pulse experiment is performed.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the

acquisition of 16-32 scans for adequate signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled experiment (e.g., using a broadband decoupler) is performed to

simplify the spectrum to single lines for each unique carbon atom.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be required.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the TMS signal.
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Sample Preparation Data Acquisition Data Processing
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NMR Spectroscopy Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 6-Methoxy-2-
hexanone.

Methodology:

Sample Preparation: A dilute solution of 6-Methoxy-2-hexanone is prepared in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1

mg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

The MS is typically an electron ionization (EI) single quadrupole or ion trap analyzer.

Gas Chromatography:

Injector: 1 µL of the sample is injected into the GC inlet, which is maintained at a high

temperature (e.g., 250 °C) to ensure rapid volatilization. A split injection mode is commonly

used.

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is used

for separation.

Oven Program: A temperature gradient is applied to the oven to separate the components

of the sample. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 250
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°C at a rate of 10 °C/min.

Mass Spectrometry:

Ionization: As the compound elutes from the GC column, it enters the ion source of the

mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV) to

generate a molecular ion and fragment ions.

Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z).

Detector: The abundance of each ion is measured.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the major fragment ions. The fragmentation pattern is then interpreted to confirm the

structure of the compound.

Sample Preparation Gas Chromatography Mass Spectrometry
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GC-MS Analysis Workflow

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 6-Methoxy-2-hexanone.

Methodology:

Sample Preparation: As 6-Methoxy-2-hexanone is a liquid at room temperature, a neat

spectrum can be obtained. A single drop of the neat liquid is placed between two salt plates

(e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
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Data Acquisition:

A background spectrum of the clean, empty salt plates is first recorded.

The sample (as a thin film between the plates) is then placed in the sample holder.

The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound. The positions (in wavenumbers)

and intensities of the absorption bands are then analyzed.

Sample Preparation Data Acquisition Data Processing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8764021?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8764021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

